molecular formula C18H16ClN3O B1193495 SLUPP-225

SLUPP-225

Número de catálogo: B1193495
Peso molecular: 325.796
Clave InChI: XXDLJQNMGHYILE-JXMROGBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SLUPP-225 is a synthetic efflux pump inhibitor (EPI) developed to combat antibiotic resistance in Gram-negative bacteria, particularly Escherichia coli. It targets the AcrAB-TolC tripartite efflux pump, a key mediator of macrolide resistance. By binding to the AcrA membrane fusion protein, SLUPP-225 disrupts the pump’s assembly, thereby preventing the expulsion of antibiotics like erythromycin and novobiocin from bacterial cells . Its discovery emerged from structure-activity relationship (SAR) studies optimizing the parent compound NSC 60339, with SLUPP-225 demonstrating superior outer membrane permeability and efflux inhibition .

Propiedades

Fórmula molecular

C18H16ClN3O

Peso molecular

325.796

Nombre IUPAC

(E)-3-(2-Chlorophenyl)-N-(4-(4,5-dihydro-1H-imidazol-2-yl)-phenyl)acrylamide

InChI

InChI=1S/C18H16ClN3O/c19-16-4-2-1-3-13(16)7-10-17(23)22-15-8-5-14(6-9-15)18-20-11-12-21-18/h1-10H,11-12H2,(H,20,21)(H,22,23)/b10-7+

Clave InChI

XXDLJQNMGHYILE-JXMROGBWSA-N

SMILES

O=C(NC1=CC=C(C2=NCCN2)C=C1)/C=C/C3=CC=CC=C3Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SLUPP-225;  SLUPP 225;  SLUPP225.

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analogues

SLUPP-417
  • Structural Similarity : SLUPP-417 is a structural analogue of SLUPP-225, derived from the same SAR optimization of NSC 60338. Both compounds share a core scaffold but differ in side-chain modifications that enhance membrane permeability .
  • Functional Comparison :
    • Efficacy : SLUPP-225 and SLUPP-417 reduce the minimum inhibitory concentration (MIC) of erythromycin by 8–16-fold in E. coli strains lacking efflux pumps. However, SLUPP-225 exhibits marginally better efflux inhibition due to optimized hydrophobic interactions with AcrA .
    • Mechanism : Both compounds inhibit the AcrAB-TolC pump by destabilizing AcrA’s interaction with AcrB and TolC, but SLUPP-225 shows stronger binding affinity in molecular dynamics simulations .
4-Isopentyloxy-2-Naphthamide
  • Structural Divergence : This synthetic compound features a naphthamide core, targeting the AcrB transporter rather than AcrA .
  • Functional Comparison: Efficacy: Reduces erythromycin MIC by 4–8-fold in E. coli, less potent than SLUPP-225 . Mechanism: Binds to AcrB’s substrate-binding pocket, competing with antibiotics for efflux.
Bis-2-Aminoimidazoles (bis-2-AIs)
  • Structural Divergence: Nitrogen-dense heterocycles effective against Pseudomonas aeruginosa .
  • Functional Comparison: Spectrum: Active with azithromycin/clarithromycin in P. aeruginosa, unlike SLUPP-225, which is optimized for E. coli . Mechanism: Inhibits MexAB-OprM pumps via undefined targets, lacking the AcrA specificity of SLUPP-225 .

Comparative Data Table

Compound Target Protein Bacterial Model Antibiotic Synergized MIC Reduction (Fold) Key Advantage(s) Limitations References
SLUPP-225 AcrA E. coli Erythromycin, Novobiocin 8–16 Enhanced membrane permeability; AcrA-specific Narrow spectrum (Gram-negative only)
SLUPP-417 AcrA E. coli Erythromycin 8–16 Similar efficacy to SLUPP-225 Less studied in vivo
4-Isopentyloxy-2-Naphthamide AcrB E. coli Erythromycin 4–8 AcrB-specific mechanism Poor membrane penetration
Bis-2-AIs Undefined P. aeruginosa Azithromycin 4–8 Broad-spectrum activity Non-specific binding

Key Research Findings

Superior Permeability : SLUPP-225’s optimized hydrophobicity enables better outer membrane penetration compared to NSC 60339 and 4-isopentyloxy-2-naphthamide .

Synergy with Novobiocin: Unique among EPIs, SLUPP-225 potentiates novobiocin, suggesting broader applicability against non-macrolide antibiotics .

In Silico Validation : Molecular docking confirms SLUPP-225’s stable interaction with AcrA’s α-hairpin domain, a critical region for pump assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SLUPP-225
Reactant of Route 2
Reactant of Route 2
SLUPP-225

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.